(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal
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Overview
Description
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal is an organic compound that features a nonenal backbone with a tetrahydropyranyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal typically involves the reaction of 4-hydroxy-2-nonenal with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of a tetrahydropyranyl ether, which protects the hydroxyl group during subsequent reactions. The reaction conditions generally include:
Solvent: Dichloromethane
Temperature: Ambient temperature
p-Toluenesulfonic acidIndustrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of renewable biomass-derived feedstocks and green chemistry principles can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nonenal moiety to nonane derivatives.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-[(2-Tetrahydropyranyl)oxy]-2-nonenoic acid.
Reduction: Formation of 4-[(2-Tetrahydropyranyl)oxy]-2-nonanol.
Substitution: Formation of various substituted nonenal derivatives.
Scientific Research Applications
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential role in biological systems as a reactive aldehyde.
Medicine: Studied for its potential therapeutic applications due to its reactivity with biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal involves its reactivity with nucleophiles, such as amines and thiols, in biological systems. The compound can form adducts with proteins and other biomolecules, potentially affecting their function. The molecular targets and pathways involved include:
Protein modification: Formation of Schiff bases with lysine residues.
Enzyme inhibition: Potential inhibition of enzymes through covalent modification.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-nonenal: A related compound without the tetrahydropyranyl group.
2-Tetrahydropyranyl ethers: A class of compounds with similar protecting group functionality.
Uniqueness
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal is unique due to its combination of a reactive nonenal moiety and a protective tetrahydropyranyl group. This dual functionality allows it to participate in a wide range of chemical reactions while providing stability during synthetic processes.
Properties
Molecular Formula |
C14H24O3 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(E)-4-(oxan-2-yloxy)non-2-enal |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,11,13-14H,2-6,8,10,12H2,1H3/b9-7+ |
InChI Key |
IGEVFMUECFIYEU-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=O)OC1CCCCO1 |
Canonical SMILES |
CCCCCC(C=CC=O)OC1CCCCO1 |
Origin of Product |
United States |
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